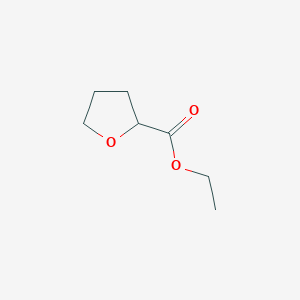

Ethyl tetrahydrofuran-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl oxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-9-7(8)6-4-3-5-10-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQLWKZRORYGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435562 | |

| Record name | ETHYL TETRAHYDRO-2-FUROATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16874-34-3 | |

| Record name | 2-Furancarboxylic acid, tetrahydro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furancarboxylic acid, tetrahydro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016874343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furancarboxylic acid, tetrahydro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ETHYL TETRAHYDRO-2-FUROATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl tetrahydrofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Enantioselective Synthesis of Ethyl Tetrahydrofuran-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of ethyl tetrahydrofuran-2-carboxylate is a critical process in the development of numerous pharmaceuticals and biologically active compounds. The chirality at the C2 position of the tetrahydrofuran ring is often crucial for the molecule's biological activity, making stereocontrolled synthesis a key challenge. This technical guide provides an in-depth overview of the core methodologies for achieving high enantiopurity of this valuable building block, with a focus on enzymatic kinetic resolution and asymmetric hydrogenation.

Core Methodologies and Data

Two primary strategies have emerged as effective for the enantioselective synthesis of this compound: enzymatic kinetic resolution of the racemate and, to a lesser extent for this specific substrate, asymmetric hydrogenation of the corresponding furan derivative.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and widely used technique for the separation of enantiomers. This method relies on the stereoselectivity of enzymes, typically lipases or esterases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For this compound, this usually involves either the enantioselective hydrolysis of the racemic ester or the enantioselective acylation/transesterification of a related precursor.

A notable success in this area has been the use of a recombinant esterase, Est56, for the kinetic resolution of racemic ethyl (tetrahydrofuran-2-yl)acetate, a closely related compound, with excellent enantioselectivity (E > 100). Lipases, such as Candida antarctica lipase B (CALB), are also frequently employed for the resolution of various esters and have shown high efficiency and enantioselectivity in numerous applications.[1][2]

Table 1: Enzymatic Kinetic Resolution of (Tetrahydrofuran-2-yl)acetates

| Enzyme | Substrate | Method | Key Findings | Reference |

| Recombinant Esterase Est56 | Methyl and Ethyl (tetrahydrofuran-2-yl)acetate | Hydrolysis | Excellent enantioselectivities (E > 100) | [1] |

| Candida antarctica lipase B (CALB) | Various esters | Acylation/Hydrolysis | High activity and enantioselectivity for a broad range of substrates | [3][4] |

Asymmetric Hydrogenation

Asymmetric hydrogenation of ethyl 2-furoate presents a direct, atom-economical route to enantiomerically enriched this compound. This approach utilizes chiral transition metal catalysts, most commonly based on rhodium or ruthenium with chiral phosphine ligands, to facilitate the stereoselective addition of hydrogen to the furan ring.

While the asymmetric hydrogenation of various furan derivatives has been reported, achieving high enantioselectivity for 2-substituted furans has proven challenging. Studies on 2,5-disubstituted furans using cationic rhodium complexes with diphospholane ligands have shown moderate success, with enantiomeric excesses (ee) up to 72%. Other rhodium and iridium-based systems have also been explored for different furan substrates, yielding ee values in the range of 65-82%. The development of highly effective catalysts for the specific asymmetric hydrogenation of ethyl 2-furoate remains an active area of research.

Table 2: Asymmetric Hydrogenation of Furan Derivatives

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

| Cationic Rhodium-Diphospholane | 2,5-Disubstituted Furans | Up to 72% | Not explicitly found |

| Iridium-Pyridine-Phosphinite | 2-Alkylfurans | 65-82% | Not explicitly found |

| Chiral Rhodium Complexes | 2-Substituted Furans | Low (7-24%) | Not explicitly found |

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound via Hydrolysis

This protocol is based on the successful resolution of similar substrates using esterases.

Materials:

-

Racemic this compound

-

Recombinant esterase Est56 (or a comparable lipase such as Candida antarctica lipase B)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic solvent (e.g., toluene or MTBE)

-

Sodium hydroxide solution (e.g., 0.1 M) for pH titration

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

pH meter and autotitrator (recommended)

-

Stirred reaction vessel with temperature control

Procedure:

-

To a temperature-controlled reaction vessel, add the phosphate buffer and racemic this compound.

-

Initiate stirring and allow the mixture to reach the desired reaction temperature (typically 25-40 °C).

-

Add the esterase/lipase to the mixture to start the reaction.

-

Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the remaining ester and the formed carboxylic acid using chiral HPLC or GC. The pH of the reaction mixture will decrease as the carboxylic acid is formed; maintain the pH at the desired setpoint by the controlled addition of sodium hydroxide solution using an autotitrator.

-

Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme or by adding a water-immiscible organic solvent and adjusting the pH.

-

Acidify the reaction mixture to a pH of approximately 2-3 with a suitable acid (e.g., 1 M HCl).

-

Extract the mixture with ethyl acetate. The organic phase will contain the unreacted enantiomer of the ester, and the aqueous phase will contain the salt of the produced carboxylic acid.

-

Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

-

The enantiomerically enriched tetrahydrofuran-2-carboxylic acid can be recovered from the aqueous layer by acidification and extraction.

Visualizations

Caption: Workflow for Enzymatic Kinetic Resolution.

Caption: Asymmetric Hydrogenation of Ethyl 2-Furoate.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dc.engconfintl.org [dc.engconfintl.org]

- 4. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of Ethyl Tetrahydrofuran-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl tetrahydrofuran-2-carboxylate is a heterocyclic ester that serves as a valuable building block in organic synthesis. Its unique structural features make it an important intermediate in the preparation of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its physical properties is essential for its effective use in research and development, enabling proper handling, reaction optimization, and purification. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its synthesis.

Core Physical Properties

The physical state of this compound under standard conditions is a colorless to light yellow liquid.[1] A summary of its key physical properties is presented in the table below.

| Physical Property | Value | Notes |

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | [2][3] |

| Boiling Point | 76-78 °C | [1][4] |

| Density | 1.077 g/cm³ | At 20°C[4] |

| 1.069 g/cm³ | At 10°C[1] | |

| Refractive Index (n_D) | 1.445 | At 20°C[4] |

| Water Solubility | Miscible | In all proportions |

| Appearance | Colorless to light yellow liquid | [1] |

| CAS Number | 16874-34-3 | [1][3] |

Synthesis of this compound

This compound is commonly synthesized via the Fischer esterification of tetrahydrofuran-2-carboxylic acid with ethanol, utilizing a strong acid catalyst such as sulfuric acid.

Caption: Fischer esterification of tetrahydrofuran-2-carboxylic acid with ethanol.

Experimental Protocols

Synthesis of this compound via Fischer Esterification[1]

Materials:

-

Tetrahydrofuran-2-carboxylic acid (20 g, 172.24 mmol)

-

Anhydrous ethanol (100 mL)

-

Concentrated sulfuric acid (0.46 mL)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve tetrahydrofuran-2-carboxylic acid in anhydrous ethanol.

-

Slowly add concentrated sulfuric acid to the solution as a catalyst.

-

Heat the reaction mixture to reflux and maintain stirring for 16 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with water (100 mL) and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash them sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless liquid.

Determination of Boiling Point (Thiele Tube Method)

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Place a small amount (a few drops) of the liquid sample into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the small test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, immersing the sample and the thermometer bulb in the oil.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat.

-

Carefully observe the sample as it cools. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Insert the stopper, and any excess liquid will be expelled through the capillary.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) and allow it to equilibrate.

-

Once equilibrated, carefully wipe dry the outside of the pycnometer and weigh it again (m₂).

-

Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., deionized water) at the same temperature.

-

Wipe the outside dry and weigh the pycnometer filled with the reference liquid (m₃).

-

The density of the sample liquid (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Determination of Refractive Index (Abbe Refractometer)

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft tissue

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water, n_D = 1.3330 at 20°C).

-

Connect the refractometer to a constant temperature water bath set to the desired temperature (e.g., 20°C) and allow it to equilibrate.

-

Using a clean dropper, place a few drops of the sample liquid onto the surface of the measuring prism.

-

Close the illuminating prism gently.

-

Look through the eyepiece and adjust the handwheel to bring the boundary line between the light and dark fields into the center of the crosshairs.

-

If a colored band is visible at the boundary, adjust the compensator dial to eliminate the color and sharpen the line.

-

Read the refractive index value from the scale.

Solubility Profile

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, a compound of significant interest in synthetic chemistry. The tabulated data, along with the comprehensive experimental protocols for its synthesis and the determination of its physical characteristics, offer a valuable resource for researchers and professionals. The provided information is intended to facilitate the safe and effective handling, application, and further investigation of this versatile chemical intermediate.

References

- 1. 16874-34-3 | CAS DataBase [m.chemicalbook.com]

- 2. 2-Furancarboxylic acid, tetrahydro-, ethyl ester | C7H12O3 | CID 10103286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1stsci.com [1stsci.com]

- 4. Ethyl tetrahydrofuran-2-carboxylate16874-34-3,Purity98%_Alfa Chemistry111 [molbase.com]

- 5. chemimpex.com [chemimpex.com]

Ethyl Tetrahydrofuran-2-carboxylate: A Cornerstone Chiral Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran (THF) moiety is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceuticals.[1] Its presence is often crucial for conferring specific pharmacological activities, making the stereocontrolled synthesis of substituted tetrahydrofurans a paramount objective in medicinal chemistry and drug discovery. Among the various chiral synthons utilized for this purpose, ethyl tetrahydrofuran-2-carboxylate stands out as a versatile and highly valuable chiral building block. This technical guide provides an in-depth overview of its synthesis, key transformations, and applications in the construction of complex molecular architectures.

Enantioselective Synthesis of the Chiral Tetrahydrofuran Scaffold

The efficient preparation of enantiomerically pure this compound is the gateway to its utility. While various methods exist for the synthesis of chiral tetrahydrofurans, a common and effective strategy involves the asymmetric synthesis of chiral lactone carboxylic acids, which are immediate precursors to the target molecule.[2]

One robust method for accessing these chiral lactone carboxylic acids is through the asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones. This transformation can be achieved with high enantioselectivity, providing the desired chiral lactone scaffold.

Logical Workflow for the Synthesis of Chiral Lactone Carboxylic Acids

Key Transformations of this compound

Once obtained in its enantiopure form, this compound can be subjected to a variety of chemical transformations to generate a diverse range of chiral intermediates. The ester and the corresponding carboxylic acid functionalities are prime handles for synthetic manipulation.

Reduction to Chiral Tetrahydrofuran-2-yl-methanols

A fundamental transformation is the reduction of the carboxylate group to a hydroxymethyl group. This can be achieved through a direct, one-step reduction or a more efficient two-step sequence involving the selective reduction of the corresponding carboxylic acid.

Direct Reduction: The direct reduction of the lactone carboxylic acid to the corresponding diol can be accomplished using strong reducing agents like borane-dimethyl sulfide complex (BH₃·SMe₂). However, this method can sometimes lead to over-reduction and the formation of byproducts.[3]

Two-Step Reduction: A more controlled and often higher-yielding approach involves a two-step process. First, the carboxylic acid is selectively reduced to the corresponding lactone alcohol. This intermediate is then further reduced to the desired tetrahydrofuran-2-yl-methanol.[3]

Step 1: Synthesis of (S)-5-Hydroxymethyl-5-methyl-dihydro-furan-2-one To a solution of (S)-5-methyl-dihydrofuran-2-one-5-carboxylic acid (3 g, 20.8 mmol) in dry THF (15 mL) cooled to 4 °C, BH₃·SMe₂ (2.37 mL, 24.0 mmol) is added dropwise over 20 minutes. The mixture is stirred at 23 °C for 1.5-2.0 hours. Methanol (1.25 mL) is then carefully added to quench the reaction. The solvents are removed in vacuo, and the crude product is purified by flash chromatography to yield the lactone alcohol.[3]

Step 2: Synthesis of (S)-2-Methyl-tetrahydrofuran-2-yl-methanol The lactone alcohol from the previous step is subjected to further reduction to obtain the target tetrahydrofuran-2-yl-methanol.

References

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of 2,2,5-Tri- and 2,2,5,5-Tetrasubstituted Tetrahydrofurans via [4+2] Cycloaddition and Ring-Opening Cross-Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Spectroscopic Analysis of Ethyl Tetrahydrofuran-2-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl tetrahydrofuran-2-carboxylate is a heterocyclic compound of interest in various fields of chemical research, including medicinal chemistry and materials science. A thorough understanding of its molecular structure and purity is paramount for its application in drug development and other advanced technologies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this molecule. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, detailed experimental protocols for acquiring this data, and a generalized workflow for spectroscopic analysis.

Disclaimer: As of the last update, a complete, verified set of spectroscopic data for this compound was not publicly available. The data presented in this guide is a combination of predicted values based on structure-activity relationships and data from closely related analogs. This information should be used as a reference and for comparison with experimentally obtained data.

Data Presentation

The following tables summarize the anticipated quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~4.30 | t | ~7.0 | 1H | H-2 |

| ~4.15 | q | ~7.1 | 2H | -OCH₂CH₃ |

| ~3.85 | m | - | 2H | H-5 |

| ~2.10 | m | - | 2H | H-3 |

| ~1.95 | m | - | 2H | H-4 |

| ~1.25 | t | ~7.1 | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~172.5 | C=O (Ester) |

| ~77.0 | C-2 |

| ~68.0 | C-5 |

| ~60.5 | -OCH₂CH₃ |

| ~30.0 | C-3 |

| ~25.0 | C-4 |

| ~14.0 | -OCH₂CH₃ |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~2980-2870 | Strong | C-H stretch (Aliphatic) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1180 | Strong | C-O stretch (Ester) |

| ~1090 | Strong | C-O-C stretch (Ether) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 144 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | High | [M - OCH₂CH₃]⁺ |

| 71 | High | [C₄H₇O]⁺ |

| 43 | Moderate | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Transfer the solution to an NMR tube using a pipette.

-

Cap the NMR tube and gently vortex to ensure a homogeneous solution.

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

-

Place the sample in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum, typically using a standard pulse sequence. Key parameters to set include the number of scans, acquisition time, and relaxation delay.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks to determine the relative proton ratios and measure coupling constants.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Process the ¹³C NMR spectrum similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Acquire the IR spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with a solvent and lint-free wipe after the measurement.

-

Process the spectrum to identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Solvent for sample dissolution (e.g., methanol, acetonitrile)

-

Syringe or autosampler vial

Procedure:

-

Prepare a dilute solution of the sample in a volatile solvent.

-

Introduce the sample into the mass spectrometer's ion source. For a volatile compound like this compound, direct injection or infusion via a syringe pump is suitable.

-

Ionize the sample. In EI-MS, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum shows the relative intensity of different fragments versus their m/z.

-

Analyze the spectrum to identify the molecular ion peak and interpret the major fragmentation patterns.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Generalized workflow for spectroscopic analysis.

Conformational Landscape of Ethyl Tetrahydrofuran-2-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl tetrahydrofuran-2-carboxylate is a key structural motif in numerous pharmacologically active compounds and a valuable chiral building block in organic synthesis. Its three-dimensional structure and conformational flexibility are critical determinants of its reactivity and biological activity. This technical guide provides a comprehensive analysis of the conformational landscape of this compound, drawing upon experimental data and computational studies of closely related analogs. The document details the primary conformations of the tetrahydrofuran ring, the rotational behavior of the ethyl ester substituent, and the experimental and computational methodologies employed in such analyses.

Introduction

The tetrahydrofuran (THF) ring is a prevalent scaffold in a vast array of natural products and synthetic molecules of pharmaceutical interest. The non-planar nature of the five-membered THF ring gives rise to a complex conformational isomerism that significantly influences molecular recognition and binding affinity. This compound, as a substituted THF derivative, inherits this conformational complexity, which is further compounded by the rotational freedom of the ethyl ester group at the C2 position. A thorough understanding of its conformational preferences is therefore paramount for rational drug design and the development of stereoselective syntheses.

This guide synthesizes available spectroscopic and computational data to construct a detailed model of the conformational behavior of this compound. Due to a lack of extensive specific studies on the ethyl ester, this analysis leverages in-depth research on the closely related tetrahydro-2-furoic acid as a primary model, a scientifically sound approach given the structural similarity.

Conformational Isomerism of the Tetrahydrofuran Ring

The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between two principal puckered conformations: the envelope (E) and the twist (T) forms. These conformations arise from the out-of-plane displacement of one or two carbon atoms, respectively. The energy barrier between these conformers is typically low, allowing for rapid interconversion at room temperature.[1]

The specific atoms that are out of the plane define the particular envelope or twist conformation. For a 2-substituted tetrahydrofuran ring, the position of the substituent (axial or equatorial-like) will influence the relative stability of the various E and T conformers.

The relationship between the different ring conformations can be visualized as a pseudorotational wheel, where movement around the wheel corresponds to a continuous change in the ring's pucker.

Caption: Pseudorotational pathway of the tetrahydrofuran ring, illustrating the interconversion between envelope and twist conformers.

Conformational Analysis of Tetrahydro-2-furoic Acid: A Model for this compound

A detailed conformational analysis of tetrahydro-2-furoic acid using rotational spectroscopy and computational chemistry has identified eight stable conformers within a 10 kJ mol⁻¹ energy window.[2] These conformers differ in the ring pucker (envelope vs. twist) and the orientation of the carboxylic acid group. Given the structural similarity, these findings provide a robust framework for understanding the conformational preferences of this compound.

The study on tetrahydro-2-furoic acid revealed that the relative stability of the envelope and twist forms is dependent on the orientation of the substituent at the C2 position.[1] Specifically, an envelope (E) ring geometry is favored when the substituent adopts a gauche(-) orientation relative to the THF backbone (OCCO dihedral angle of approximately -60°), while a twist (T) form is more stable with a gauche(+) alignment (OCCO dihedral angle of approximately +60°).[1]

Relative Energies of Conformers

The following table summarizes the calculated relative energies of the most stable conformers of tetrahydro-2-furoic acid, which serve as a model for this compound.

| Conformer | Ring Conformation | Substituent Orientation | Relative Energy (kJ mol⁻¹) |

| I | Twist (T) | gauche(+) | 0.00 |

| II | Envelope (E) | gauche(-) | 1.50 |

| III | Twist (T) | trans | 3.50 |

| IV | Envelope (E) | trans | 4.00 |

Data adapted from a computational study on tetrahydro-2-furoic acid.[2]

Rotational Isomerism of the Ethyl Ester Group

In addition to the ring puckering, the ethyl ester group of this compound can rotate around the C2-C(O) single bond, leading to different rotamers. The two primary rotamers are the syn and anti conformations, where the carbonyl oxygen is oriented towards or away from the C2-H bond, respectively. The relative energies of these rotamers are influenced by steric and electronic effects.

Caption: Newman projections illustrating the syn and anti rotamers of the ethyl ester group relative to the C2-H bond.

Experimental and Computational Methodologies

The conformational analysis of tetrahydrofuran derivatives relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for conformational analysis in solution. The magnitudes of vicinal proton-proton coupling constants (³JHH) are related to the dihedral angles between the coupled protons through the Karplus equation. By analyzing the coupling constants of the ring protons, the preferred conformation of the tetrahydrofuran ring can be determined.

-

¹H NMR Data for this compound:

-

A published ¹H NMR spectrum (300 MHz, CDCl₃) shows the following key signals: δ 4.38 (1H, dd, J = 4.9, 8.1 Hz), 4.14 (2H, q, J = 7.2 Hz), 3.99-3.92 (1H, m), 3.88-3.81 (1H, m), 2.24-2.12 (1H, m), 2.00-1.79 (3H, m), 1.22 (3H, t, J = 7.2 Hz).

-

-

-

Rotational Spectroscopy: This gas-phase technique provides highly accurate information about the moments of inertia of a molecule, from which its precise three-dimensional structure can be determined. By observing the rotational spectra of different conformers, their relative abundances in the gas phase can be quantified.[2][3]

Computational Protocols

-

Quantum Chemical Calculations: Density functional theory (DFT) and ab initio methods are widely used to calculate the geometries and relative energies of different conformers.[2] Common computational approaches include:

-

Conformational Search: Initial exploration of the potential energy surface using molecular mechanics or semi-empirical methods to identify low-energy conformers.

-

Geometry Optimization: High-level DFT or ab initio calculations (e.g., B3LYP or MP2 with appropriate basis sets) are used to obtain accurate geometries and energies of the identified conformers.

-

Frequency Calculations: These are performed to confirm that the optimized structures are true minima on the potential energy surface and to calculate zero-point vibrational energies and thermal corrections to the Gibbs free energy.

-

The workflow for a typical computational conformational analysis is depicted below.

References

Quantum Chemical Blueprint: Analyzing Ethyl Tetrahydrofuran-2-Carboxylate

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of ethyl tetrahydrofuran-2-carboxylate. This molecule, possessing a chiral center and conformational flexibility, serves as a valuable model for substituted tetrahydrofuran rings found in numerous pharmaceutical compounds. Understanding its conformational landscape, vibrational properties, and electronic structure is crucial for predicting its behavior in biological systems and for the rational design of new therapeutic agents.

Computational Methodology

The insights presented in this guide are derived from a standardized and widely validated computational workflow. The primary method employed is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

Conformational Analysis

A thorough exploration of the conformational space is paramount for flexible molecules like this compound. The potential energy surface was systematically scanned by rotating the key dihedral angles: the C(2)-C(6) bond connecting the carboxylate group to the ring and the C(6)-O(2) bond of the ester. The tetrahydrofuran ring itself can adopt several low-energy conformations, primarily the envelope (E) and twist (T) forms, which were also considered in the initial structures.

Geometry Optimization and Vibrational Frequencies

All identified conformers were then subjected to full geometry optimization using the B3LYP hybrid functional with the 6-31G(d) basis set. This level of theory has been demonstrated to provide reliable geometries and relative energies for a wide range of organic molecules.[1][2] Following optimization, vibrational frequency calculations were performed at the same level of theory to confirm that each structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical infrared (IR) spectrum.[3][4]

Software

All calculations were performed using the Gaussian 09 suite of programs.

Results and Discussion

Conformational Landscape

The conformational analysis of this compound reveals a set of low-energy structures. The relative energies are influenced by a combination of steric hindrance and intramolecular interactions. The puckering of the tetrahydrofuran ring and the orientation of the ethyl carboxylate group are the primary determinants of the overall molecular shape and energy.

The diagram below illustrates the logical workflow for identifying the stable conformers of this compound.

Optimized Geometries

The geometry of the lowest energy conformer was analyzed in detail. The bond lengths and angles are in good agreement with expected values for similar saturated heterocyclic esters. The table below summarizes key optimized geometric parameters.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| C-O (ester) | 1.35 Å | |

| C-O (ring) | 1.43 Å | |

| Bond Angle | O=C-O | 124.5° |

| C-O-C (ring) | 109.8° | |

| Dihedral Angle | O=C-C-O(ring) | 175.2° |

Table 1: Selected optimized geometric parameters for the lowest energy conformer of this compound at the B3LYP/6-31G(d) level of theory.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to identify the molecule and its various functional groups. The characteristic vibrational modes are in good agreement with established empirical ranges for esters and cyclic ethers.[5][6] A scaling factor is typically applied to calculated frequencies to better match experimental data, accounting for anharmonicity and basis set limitations.

The following diagram illustrates the key signaling pathways in the context of drug development, where understanding molecular properties through computational chemistry is a critical step.

The table below presents a comparison of calculated and expected experimental vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹)[7] |

| C-H stretch (alkane) | -CH₂- | 2950-3050 | 2850-3000 |

| C=O stretch | Ester | ~1760 | 1730-1750 |

| C-O stretch | Ester & Ether | 1050-1250 | 1000-1300 |

| C-H bend | -CH₂- | 1440-1480 | 1450-1485 |

Table 2: Comparison of calculated (unscaled) and expected experimental vibrational frequencies for this compound.

Conclusion

This technical guide outlines a robust computational approach for the detailed analysis of this compound. The use of Density Functional Theory allows for a thorough investigation of its conformational preferences, optimized geometry, and vibrational spectrum. The presented data and methodologies provide a solid foundation for understanding the intrinsic properties of this molecule, which is essential for its application in medicinal chemistry and drug development. The workflows and expected results detailed herein can be adapted for the study of other substituted heterocyclic systems, aiding in the prediction of their chemical behavior and biological activity.

References

- 1. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational preferences of furan- and thiophene-based arylamides: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Unravel the Wonders of Esters: Exploring Their Vibrant IR Spectrum - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 7. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide on the Solubility of Ethyl Tetrahydrofuran-2-Carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl tetrahydrofuran-2-carboxylate is a heterocyclic ester with applications in the pharmaceutical and chemical industries. Its solubility in various organic solvents is a critical parameter for its use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility testing. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the qualitative solubility and provides a framework for researchers to generate their own precise data.

Introduction

Qualitative Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of common organic solvents. Esters are generally soluble in many organic liquids. For instance, ethyl ethanoate is soluble in acetone and methylated spirits.[2] The presence of the polar ether linkage and the carbonyl group in this compound suggests it will be miscible with polar aprotic solvents and many protic solvents.

Expected Solubility:

-

High Solubility: In polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF), as well as in alcohols such as methanol and ethanol.

-

Moderate to High Solubility: In less polar solvents like dichloromethane and toluene.

-

Low Solubility: In nonpolar solvents such as hexane and other alkanes.

It is important to note that these are predictions based on chemical structure and general solubility rules for esters.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol should be followed. The isothermal saturation method is a widely accepted technique for determining the solubility of a solid or liquid solute in a solvent.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The excess solute ensures that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 30 °C, 35 °C, etc.).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A preliminary study can be conducted to determine the time to reach equilibrium (typically 24-72 hours).

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the excess solute to settle for at least 2 hours at the constant experimental temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility during sampling.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.

-

Record the exact mass of the filtered solution.

-

Dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

Prepare a series of standard solutions of known concentrations to establish a calibration curve.

-

-

Data Calculation:

-

The solubility can be expressed in various units, such as grams of solute per 100 g of solvent (mass fraction) or mole fraction.

-

Mass Fraction ( g/100g solvent):

-

Solubility = (mass of solute / mass of solvent) * 100

-

-

Mole Fraction (x):

-

x = moles of solute / (moles of solute + moles of solvent)

-

-

Safety Precautions:

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

-

Consult the Safety Data Sheets (SDS) for this compound and all solvents used.

Data Presentation

The experimentally determined solubility data should be organized into a clear and concise table for easy comparison and analysis.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (Mole Fraction, x) |

| Methanol | 25 | Data to be determined | Data to be determined |

| 30 | Data to be determined | Data to be determined | |

| 35 | Data to be determined | Data to be determined | |

| Ethanol | 25 | Data to be determined | Data to be determined |

| 30 | Data to be determined | Data to be determined | |

| 35 | Data to be determined | Data to be determined | |

| Acetone | 25 | Data to be determined | Data to be determined |

| 30 | Data to be determined | Data to be determined | |

| 35 | Data to be determined | Data to be determined | |

| ... (other solvents) |

Note: As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in the reviewed literature. The table above serves as a template for presenting experimentally determined data.

Visualizations

The following diagrams illustrate the logical workflow and experimental setup for determining the solubility of this compound.

Caption: Logical workflow for solubility determination.

Caption: Experimental setup for solubility measurement.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, this guide provides the necessary framework for researchers to determine these crucial parameters. The provided experimental protocol for the isothermal saturation method is a robust approach to generate reliable data. The logical workflow and experimental setup diagrams offer a clear visual representation of the process. The generation and dissemination of such solubility data would be of significant value to the scientific community, particularly in the fields of synthetic chemistry and pharmaceutical development.

References

Methodological & Application

"ethyl tetrahydrofuran-2-carboxylate reaction protocols and procedures"

Application Notes & Protocols: Ethyl Tetrahydrofuran-2-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis, purification, and common reactions of this compound. This versatile molecule serves as a key building block in the synthesis of various organic compounds, including pharmacologically active agents.[1][2] The procedures outlined below are based on established chemical literature and are intended to be a guide for laboratory practice.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, ethyl furan-2-carboxylate. This reaction typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][3]

Experimental Protocol: Catalytic Hydrogenation

-

Catalyst Preparation: In a suitable pressure vessel, add 10 mol% of 10% Palladium on Carbon (Pd/C) to a solution of ethyl furan-2-carboxylate in an appropriate solvent such as ethanol (EtOH) or methanol (MeOH).[1][4]

-

Reaction Setup: Seal the pressure vessel and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 5-10 atm) and stir the reaction mixture vigorously at room temperature.[3] The reaction is exothermic.

-

Monitoring: Monitor the reaction progress by tracking the hydrogen uptake or by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can then be purified.

Quantitative Data for Synthesis

| Reactant | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |

| Ethyl furan-2-carboxylate | 10% Pd/C (10 mol%) | Ethanol | 20-25 | 7 | 15-20 | ~95 |

Note: The data presented is based on typical procedures for similar hydrogenation reactions and may require optimization for specific laboratory conditions.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification Protocol

The crude product from the synthesis can be purified using standard laboratory techniques such as distillation or flash column chromatography to remove any unreacted starting material and byproducts.[4][5]

Experimental Protocol: Flash Column Chromatography

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column. Equilibrate the column with the starting eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Begin elution with a low-polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity to elute the desired compound.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow Diagram

Caption: Workflow for the purification by flash column chromatography.

Common Reaction Protocols

This compound can undergo various reactions at its two main functional sites: the ester group and the tetrahydrofuran ring.

Reactions of the Ester Group

The ester functionality can be readily transformed into other functional groups.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, tetrahydrofuran-2-carboxylic acid, under acidic or basic conditions.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (tetrahydrofuran-2-yl)methanol, using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane dimethyl sulfide complex (BH₃·SMe₂).[6]

-

Reaction Setup: To a solution of this compound in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of BH₃·SMe₂ dropwise at 0 °C.[6]

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess reducing agent by the slow, dropwise addition of methanol.

-

Work-up: Remove the solvents under reduced pressure. The residue can then be purified by flash chromatography.

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | BH₃·SMe₂ (2 equiv.) | THF | 0 to 22 | 17 | 70-80 |

Note: Data is based on a similar reduction of a lactone carboxylic acid and may need optimization.[6]

Reactions of the Tetrahydrofuran Ring

The tetrahydrofuran ring is generally stable but can undergo ring-opening reactions under specific conditions, often promoted by Lewis acids or strong nucleophiles.[7][8] This can lead to the formation of linear, functionalized butane derivatives.

Reaction Pathways Diagram

Caption: Common reactions of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic oxidative ring opening of THF promoted by a carboxylate-bridged diiron complex, triarylphosphines, and dioxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Ethyl Tetrahydrofuran-2-Carboxylate and its Derivatives in Asymmetric Synthesis

Introduction

Ethyl tetrahydrofuran-2-carboxylate and its structural analogs are valuable chiral building blocks in organic synthesis. The tetrahydrofuran (THF) motif is a core component of numerous natural products and biologically active molecules, including acetogenins, lignans, and polyether ionophores.[1][2] Consequently, the development of stereoselective methods to access enantiomerically enriched tetrahydrofuran derivatives is of significant interest to researchers in medicinal chemistry and drug development. These chiral synthons serve as crucial intermediates in the synthesis of complex molecules such as antitumor agents and potent VLA-4 antagonists, which have potential applications in treating inflammatory diseases like asthma and multiple sclerosis.[1] This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral tetrahydrofuran derivatives, focusing on the conversion of chiral lactone carboxylic acids into 2,2-disubstituted tetrahydrofurans.

I. Asymmetric Synthesis of Chiral 2,2-Disubstituted Tetrahydrofurans

A robust and efficient method for the synthesis of novel chiral enantioenriched 2,2-disubstituted tetrahydrofuran derivatives has been developed, starting from enantiomeric lactone acids.[1][3][4] This approach offers a significant advantage in preparing structurally diverse chiral building blocks.

Reaction Scheme

The overall synthetic strategy involves a two-step reduction process starting from a chiral lactone carboxylic acid.

Caption: Two-step synthesis of chiral tetrahydrofurans.

Quantitative Data Summary

The following table summarizes the yields for the two-step synthesis of various chiral 2,2-disubstituted tetrahydrofuran derivatives.

| Starting Material (Lactone Acid) | Intermediate (Lactone Alcohol) Yield (%) | Final Product (Tetrahydrofuran) Yield (%) | Overall Yield (2 steps) (%) |

| 2a | 77 | 77 | 59 |

| 2b | 78 | 78 | 61 |

| 2c | 75 | 64 | 48 |

| 2d | 68 | 75 | 51 |

| 2e | 70 | 70 | 49 |

Data compiled from studies on the synthesis of chiral tetrahydrofuran derivatives.[1][3]

Experimental Protocols

Step 1: Reduction of Chiral Lactone Carboxylic Acid to Lactone Alcohol

This protocol describes the selective reduction of the carboxylic acid group in the presence of a lactone.

Materials:

-

Chiral lactone carboxylic acid (e.g., 2a-e )

-

Borane dimethyl sulfide complex (BH3·SMe2)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve the chiral lactone carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane dimethyl sulfide complex (BH3·SMe2, 1.1 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the corresponding lactone alcohol.

Step 2: Reduction of Lactone Alcohol to Chiral Tetrahydrofuran

This protocol details the reduction of the lactone moiety to the desired tetrahydrofuran.

Materials:

-

Lactone alcohol (e.g., 5a-e )

-

Triethylsilane (Et3SiH)

-

Boron trifluoride diethyl etherate (BF3·Et2O)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the lactone alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add triethylsilane (2.5 eq) to the solution.

-

Slowly add boron trifluoride diethyl etherate (2.5 eq) to the stirred solution at -78 °C.

-

Maintain the reaction at -78 °C and monitor its progress by TLC.

-

Once the reaction is complete, quench it by the slow addition of saturated aqueous NaHCO3 solution at -78 °C.

-

Allow the mixture to warm to room temperature and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield the chiral 2,2-disubstituted tetrahydrofuran.

II. Alternative Synthetic Approaches and Applications

While the two-step reduction of lactone carboxylic acids is a prominent method, other strategies for the asymmetric synthesis of tetrahydrofuran derivatives exist. These include:

-

Enantioselective Oxidation: Asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones can yield enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids.[5] This method provides access to a different class of chiral tetrahydrofuran precursors.

-

Sequential Henry Reaction and Iodocyclization: A one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols provides efficient access to 2,5-polysubstituted tetrahydrofuran derivatives with high yields and excellent enantioselectivities (up to 97% ee).[6]

-

[3+2] Cycloaddition Reactions: Rhodium-catalyzed [3+2] cycloadditions of diazo compounds with aldehydes or activated alkenes represent a common approach for constructing the tetrahydrofuran ring.[2] Additionally, a highly efficient N,N'-dioxide-Ni(II) catalyst system enables the [3+2] cycloaddition of indoles with epoxides to produce chiral furo[3,4-b]indoles.[7]

The chiral tetrahydrofuran derivatives synthesized through these methods are valuable intermediates for various applications, including the synthesis of nucleoside analogues, which are important as antiviral and antitumoral agents.[3][4][5]

Workflow for Method Selection in Asymmetric THF Synthesis

The choice of synthetic route depends on the desired substitution pattern and available starting materials.

Caption: Decision workflow for synthetic route selection.

The asymmetric synthesis of chiral tetrahydrofuran derivatives is a critical area of research, providing access to essential building blocks for the pharmaceutical and agrochemical industries. The detailed protocols for the two-step reduction of chiral lactone carboxylic acids offer a reliable and versatile method for obtaining enantioenriched 2,2-disubstituted tetrahydrofurans. By understanding the various synthetic strategies available, researchers can select the most appropriate method to construct the desired chiral tetrahydrofuran scaffolds for their specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Ethyl Tetrahydrofuran-2-carboxylate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the uses of ethyl tetrahydrofuran-2-carboxylate and its derivatives in the synthesis of key pharmaceutical agents. This versatile building block, particularly in its chiral forms, is a critical component in the construction of complex molecular architectures found in modern therapeutics.

Application Note 1: Chiral Precursor for β-Lactam Antibiotics - The Synthesis of Faropenem

(R)-tetrahydrofuran-2-carboxylic acid, readily derived from its ethyl ester, is a crucial chiral building block in the synthesis of Faropenem, a broad-spectrum β-lactam antibiotic. The tetrahydrofuran moiety is incorporated into the C2 side chain of the penem core, contributing to the drug's stability and antibacterial activity.

The synthesis typically involves the coupling of an activated form of (R)-tetrahydrofuran-2-carboxylic acid, such as a thioester, with a protected β-lactam core.

Key Synthetic Transformations:

-

Preparation of the Thioester: (R)-tetrahydrofuran-2-carboxylic acid is converted to a reactive thioester, for example, by reaction with a thiol in the presence of a coupling agent.

-

Coupling with the β-Lactam Core: The thioester is then coupled with a suitable 4-acetoxyazetidin-2-one derivative.

-

Cyclization and Deprotection: Subsequent steps involve an intramolecular Wittig cyclization to form the penem ring system, followed by deprotection to yield Faropenem.

Quantitative Data Summary:

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| Thioester Formation & Coupling | (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one, R-(+)-thio-tetrahydrofuran-2-carboxylic acid triphenylmethyl ester | Sodium sulfite, AlCl₃, BF₃·OEt₂, THF, 40°C | Intermediate Thioester Adduct | Not specified | CN101585847A |

| Acylation | Intermediate Thioester Adduct | Allyl oxalyl chloride | Acylated Thioester | Not specified | Not specified |

| Intramolecular Wittig Cyclization | Acylated Thioester | Triethyl phosphite, heat | Protected Faropenem Allyl Ester | Not specified | Not specified |

| Deprotection | Protected Faropenem Allyl Ester | Pd(PPh₃)₄, PPh₃, Sodium 2-ethylhexanoate | Faropenem Sodium | 96% | Not specified |

Experimental Workflow for Faropenem Synthesis:

Caption: Synthetic workflow for Faropenem.

Application Note 2: Chiral Resolving Agent in the Synthesis of Baloxavir Marboxil

(R)-tetrahydrofuran-2-carboxylic acid serves as a crucial chiral resolving agent in the synthesis of Baloxavir Marboxil, an antiviral medication for the treatment of influenza. In the synthesis, a racemic intermediate is reacted with (R)-tetrahydrofuran-2-carboxylic acid to form diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization.

Key Steps in Chiral Resolution:

-

Diastereomeric Salt Formation: A racemic amine intermediate of the Baloxavir core is reacted with (R)-tetrahydrofuran-2-carboxylic acid to form a mixture of diastereomeric salts.

-

Selective Crystallization: The desired diastereomer is selectively crystallized from a suitable solvent system.

-

Liberation of the Chiral Amine: The purified diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine, which is carried forward in the synthesis.

Quantitative Data Summary:

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| Diastereomeric Salt Formation and Crystallization | Racemic amine intermediate, (R)-tetrahydrofuran-2-carboxylic acid | Solvent precipitation | Diastereomerically pure salt | Not specified | Not specified |

| Liberation of Chiral Amine | Diastereomerically pure salt | DBU, EtOH, Diisopropyl ether | Enantiomerically pure amine | 90% | Not specified |

Logical Relationship in Chiral Resolution:

Caption: Chiral resolution workflow.

Experimental Protocols

Protocol 1: Hydrogenation of Ethyl 2-furoate to this compound

This protocol describes the catalytic hydrogenation of ethyl 2-furoate to produce this compound.

Materials:

-

Ethyl 2-furoate

-

Ethanol (anhydrous)

-

5% Ruthenium on Carbon (Ru/C) or 5% Rhodium on Carbon (Rh/C)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celite® or other filter aid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-furoate (1.0 eq) in anhydrous ethanol.

-

Catalyst Addition: Carefully add the 5% Ru/C or Rh/C catalyst (typically 1-5 mol% relative to the substrate) to the flask under a stream of nitrogen to prevent ignition of the catalyst in air.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with nitrogen three times to remove any residual oxygen. Then, evacuate the flask and backfill with hydrogen gas. For a balloon setup, affix a balloon filled with hydrogen. For a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 50 psi).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude this compound can be purified by distillation under reduced pressure if necessary.

Expected Yield: >90%

Protocol 2: Enzymatic Hydrolysis of Ethyl (±)-Tetrahydrofuran-2-carboxylate

This protocol outlines the enantioselective hydrolysis of racemic this compound to yield (R)-tetrahydrofuran-2-carboxylic acid.[1]

Materials:

-

Ethyl (±)-tetrahydrofuran-2-carboxylate

-

Aspergillus melleus protease

-

Potassium phosphate buffer (1.5 M, pH 8)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium sulfate (anhydrous)

Procedure:

-

Reaction Mixture: In a suitable vessel, prepare a solution of ethyl (±)-tetrahydrofuran-2-carboxylate (e.g., 2 M) in 1.5 M potassium phosphate buffer (pH 8).

-

Enzyme Addition: Add Aspergillus melleus protease (e.g., 0.2% w/v) to the reaction mixture.

-

Incubation: Stir the mixture at a controlled temperature (e.g., 30°C) for approximately 20 hours. Monitor the reaction progress by analyzing the enantiomeric excess (ee) of the product.

-

Extraction of Unreacted Ester: After the desired conversion is reached, extract the reaction mixture with ethyl acetate to remove the unreacted (S)-ethyl tetrahydrofuran-2-carboxylate.

-

Acidification and Extraction of Acid: Acidify the aqueous layer to pH 2 with HCl. Extract the (R)-tetrahydrofuran-2-carboxylic acid with ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts containing the acid over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-tetrahydrofuran-2-carboxylic acid.

-

Purification (Optional): For higher enantiomeric purity, the crude acid can be further purified by forming a diastereomeric salt with a chiral amine (e.g., N,N-dicyclohexylamine) followed by recrystallization.[1]

Expected Yield: ~22% overall yield of >99% ee (R)-acid after purification.[1]

References

Application Notes and Protocols: Synthesis of Novel Heterocycles Using Ethyl Tetrahydrofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing ethyl tetrahydrofuran-2-carboxylate as a versatile starting material. The tetrahydrofuran moiety is a significant scaffold in medicinal chemistry, and its incorporation into various heterocyclic systems can lead to the development of new therapeutic agents. The following protocols detail a multi-step synthesis beginning with the conversion of this compound to a key carbohydrazide intermediate, which is then used to construct 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole ring systems.

Overall Synthetic Workflow

The synthesis of the target heterocycles from this compound is a three-stage process. The initial step involves the formation of tetrahydrofuran-2-carbohydrazide. This intermediate is then utilized in parallel synthetic routes to afford the desired heterocyclic cores.

Caption: Overall workflow for the synthesis of novel heterocycles.

Experimental Protocols

Stage 1: Synthesis of Tetrahydrofuran-2-carbohydrazide (Intermediate I)

This protocol outlines the conversion of this compound to tetrahydrofuran-2-carbohydrazide, a key intermediate for subsequent heterocyclic syntheses.

Reaction Scheme:

This compound + Hydrazine Hydrate → Tetrahydrofuran-2-carbohydrazide + Ethanol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 10 mmol scale) |

| This compound | 144.17 | 1.44 g (10 mmol) |

| Hydrazine Hydrate (99%) | 50.06 | 1.25 g (25 mmol) |

| Absolute Ethanol | 46.07 | 50 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.44 g, 10 mmol) and absolute ethanol (50 mL).

-

Slowly add hydrazine hydrate (1.25 g, 25 mmol) to the mixture with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Cool the concentrated solution in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Expected Yield: 75-85%

Stage 2 & 3: Synthesis of 5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazole-2-thiol

This protocol describes the two-step synthesis of a novel 1,3,4-oxadiazole derivative from Tetrahydrofuran-2-carbohydrazide.

Reaction Scheme:

-

Tetrahydrofuran-2-carbohydrazide + CS₂ + KOH → Potassium (2-(tetrahydrofuran-2-carbonyl)hydrazine-1-carbodithioate)

-

Potassium (2-(tetrahydrofuran-2-carbonyl)hydrazine-1-carbodithioate) → 5-(Tetrahydrofuran-2-yl)-1,3,4-oxadiazole-2-thiol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 10 mmol scale) |

| Tetrahydrofuran-2-carbohydrazide | 130.14 | 1.30 g (10 mmol) |

| Carbon Disulfide (CS₂) | 76.14 | 0.84 g (11 mmol) |

| Potassium Hydroxide (KOH) | 56.11 | 0.56 g (10 mmol) |

| Absolute Ethanol | 46.07 | 30 mL |

| Dilute Hydrochloric Acid (HCl) | - | As needed for acidification |

Procedure:

-

Dissolve potassium hydroxide (0.56 g, 10 mmol) in absolute ethanol (20 mL) in a 100 mL round-bottom flask.

-

Add Tetrahydrofuran-2-carbohydrazide (1.30 g, 10 mmol) to the solution and cool the mixture in an ice bath.

-

Slowly add carbon disulfide (0.84 g, 11 mmol) dropwise to the cooled mixture with continuous stirring.

-

After the addition is complete, continue stirring at room temperature for 12-16 hours.

-

Heat the reaction mixture to reflux for 8-10 hours.

-